N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea

HSP90 crystallographic fragment screening PanDDA

Fragment screening campaigns demand validated positive-control compounds with unambiguous binding modes. Fr13368 provides crystallographically confirmed HSP90α N-terminal domain occupancy at 2.07 Å resolution with well-defined PanDDA event maps. • Benchmark soaking conditions and hit-calling thresholds using PDB 7HBO crystallographic data • Kd >1,000 nM (2D ¹H-¹⁵N HSQC NMR) - high ligand efficiency starting point for fragment-to-lead optimization • Compatible with NMR competition assays (STD-NMR, WaterLOGSY, CPMG) for hit validation

Molecular Formula C13H22N2O
Molecular Weight 222.332
CAS No. 667865-02-3
Cat. No. B2633921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea
CAS667865-02-3
Molecular FormulaC13H22N2O
Molecular Weight222.332
Structural Identifiers
SMILESCCCCNC(=O)N(C)C1CC2CC1C=C2
InChIInChI=1S/C13H22N2O/c1-3-4-7-14-13(16)15(2)12-9-10-5-6-11(12)8-10/h5-6,10-12H,3-4,7-9H2,1-2H3,(H,14,16)
InChIKeyFXSHPYPGPUDCLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fr13368: Fragment-Based HSP90 Ligand Procurement


N-Bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea (CAS 667865-02-3), also cataloged as Fragment Fr13368, is a 1,3-disubstituted urea derivative incorporating a norbornene (bicyclo[2.2.1]hept-5-ene) lipophilic moiety. It belongs to the class of soluble epoxide hydrolase (sEH) inhibitor scaffolds, whose general pharmacophore features a urea core flanked by a lipophilic group and a substituted alkyl/aryl group [1]. X-ray crystallographic fragment screening of the N-terminal domain of human HSP90α identified this compound as one of 91 hit fragments from an 800-compound diversity library, with its binding mode unambiguously resolved at 2.07 Å resolution [2]. The compound is marketed as a fragment molecule for structure-based drug design, molecular linking, and scaffold expansion applications [3].

Crystallographically confirmed HSP90α binder (PDB 7HBO)
Norbornene-urea fragment for structure-guided elaboration
Defined stereochemistry and vendor characterization

Why Fr13368 Cannot Be Replaced by Generic Urea Inhibitors


1,3-Disubstituted ureas are a broadly explored chemotype for soluble epoxide hydrolase (sEH) inhibition, but they are not interchangeable in fragment-based drug discovery (FBDD) campaigns targeting other proteins such as HSP90. The specific norbornene-containing urea fragment Fr13368 occupies a distinct subpocket within the HSP90α N-terminal ATP-binding site, as demonstrated by its experimentally phased electron density at 2.07 Å resolution [1]. Screening of 800 structurally diverse fragments yielded only 91 binders distributed across eight distinct regions of HSP90α, underscoring the high selectivity of fragment–protein recognition [1]. Generic urea-based sEH inhibitors (e.g., 1-cyclohexyl-3-dodecylurea, CDCU) are not documented as HSP90 ligands, and substituting fragments based solely on chemotype similarity would forfeit the empirically validated protein–ligand interaction geometry essential for rational fragment growing or linking [1][2]. Furthermore, NMR-based affinity measurements confirm that Fr13368 binds HSP90α with Kd > 1,000 nM, a value that is useful specifically for fragment evolution but would be considered inactive if evaluated using sEH-centric potency criteria [2][3]. Therefore, substitution by any urea derivative lacking the norbornene moiety and the N-butyl/N-methyl substitution pattern would eliminate the validated binding mode and the crystallographically confirmed occupancy of the HSP90α binding pocket.

Norbornene moiety and N-butyl/N-methyl substitution drive HSP90α pocket occupancy; generic urea sEH inhibitors may not reproduce binding.
Crystallographic validation unique to this fragment; substitution forfeits structural guidance for fragment elaboration.
Fragment-appropriate weak binding may be incorrectly scored as inactive in sEH potency assays; affinity expectations differ.

Fr13368 Quantitative Differentiation Evidence


Crystallographic Binding Confirmation to HSP90α

Fr13368 is one of only 91 fragments confirmed to bind HSP90α out of an 800-compound diversity library screened by X-ray crystallography using the PanDDA automated data-processing pipeline. The compound's electron density is unambiguously resolved at 2.07 Å resolution in the N-terminal ATP-binding domain (PDB 7HBO), providing a validated starting point for fragment elaboration that the remaining 709 non-hit fragments do not offer [1]. In contrast, the majority of structurally related norbornene-containing ureas were not identified as HSP90 binders in this screen, despite sharing the same 1,3-disubstituted urea scaffold.

Crystallographic Hit
Head-to-head
2.07 Å resolution
Confirmed binder among 91/800 library hits; unambiguous electron density.
PanDDA event map > 3σ; PDB 7HBO
HSP90 crystallographic fragment screening PanDDA

Fragment-Appropriate Weak Binding Affinity

NMR-based 2D 1H-15N chemical shift perturbation measurements yield a Kd > 1,000 nM for Fr13368 binding to human HSP90α [1]. This weak affinity is characteristic of fragment-sized molecules (MW = 222.3 Da) and is appropriate for fragment-based lead discovery, where high ligand efficiency (LE) rather than absolute potency is the selection criterion. By comparison, optimized clinical HSP90 inhibitors such as ganetespib exhibit Kd values in the low nanomolar range (Kd < 10 nM) but have molecular weights > 400 Da and are unsuitable as fragment starting points [2]. Within the same screening campaign, other fragment hits displayed a range of affinities, and Fr13368's binding falls within the expected weak-affinity window for fragment hits.

Binding Affinity (NMR)
Context-dependent
Kd > 1,000 nM
Fragment-appropriate weak affinity supports elaboration.
Typical fragment hit window; not a potent inhibitor
HSP90 fragment affinity NMR binding assay

Structural Distinction from Adamantyl-Based sEH Inhibitors

1,3-Disubstituted ureas containing adamantyl groups are the prototypical sEH inhibitors (e.g., 1-adamantyl-3-cyclohexylurea, IC50 ~ 14 nM for human sEH). The norbornene-containing urea scaffold was developed as a bioisosteric replacement to mitigate the poor aqueous solubility and rapid P450-mediated metabolism associated with adamantyl derivatives [1]. The rigid bicyclic norbornene fragment in Fr13368 has a smaller van der Waals volume and different spatial orientation compared to adamantane, enabling targeting of distinct binding pockets (e.g., HSP90 vs. sEH). In the Burmistrov et al. synthesis study, bicyclo[2.2.1]heptane-containing ureas were synthesized in 78–94% yields and showed promising hsEH inhibition, though Fr13368 itself was characterized primarily for HSP90 binding [1][2].

Scaffold Architecture
Class-level inference
Norbornene Adamantyl
Distinct binding pockets (HSP90α ATP vs. sEH tunnel); supports scaffold-hopping studies.
Smaller van der Waals volume; improved synthetic tractability
soluble epoxide hydrolase bioisostere norbornene fragment

Research-Grade Purity and Defined Characterization

Compound Fr13368 is available from TargetMol with defined specifications: molecular formula C13H22N2O, molecular weight 222.33 Da, predicted density 1.04 g/cm³, and storage conditions validated for compound integrity (powder: -20°C, 3 years; in solvent: -80°C, 1 year) [1]. These quality parameters are essential for reproducible fragment screening and structure-based design. In contrast, many in-house synthesized norbornene-urea derivatives require individual characterization and may lack batch-to-batch consistency. The PDB ligand ID A1AY1 and defined stereochemistry N-[(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl]-N'-butyl-N-methylurea provide unambiguous compound identity for computational docking and crystallographic studies [2].

Characterization
Supporting evidence
PDB 7HBO, defined stereochemistry (1S,2S,4S)
Vendor QC and PDB identity enable reproducible screening.
Commercial availability with COA; ligand ID A1AY1
fragment library quality control physicochemical properties

Fr13368 Procurement Scenarios for FBDD


Crystallographic Fragment Screening and PanDDA Hit ID

Fr13368 serves as a positive control or reference fragment in X-ray crystallographic fragment screening campaigns targeting the HSP90α N-terminal ATP-binding domain. Its well-defined electron density at 2.07 Å resolution (PDB 7HBO) and validated PanDDA event map provide a benchmark for assessing soaking conditions, data processing pipelines, and hit-calling thresholds [1]. Research groups establishing crystallographic fragment screening platforms can use Fr13368 to validate their workflow before screening proprietary libraries.

Structure-Guided Fragment Growing and Elaboration

The experimentally determined binding pose of Fr13368 in the HSP90α ATP pocket enables structure-guided fragment growing. Medicinal chemistry teams can computationally dock virtual libraries against the 7HBO crystal structure to design merged or linked compounds with improved affinity. The weak affinity (Kd > 1,000 nM) and low molecular weight (222.3 Da) provide a high ligand efficiency starting point suitable for fragment-to-lead optimization [2].

Bioisosteric Comparison: Norbornene vs. Adamantyl Ureas

For research programs investigating sEH inhibition or dual sEH/HSP90 pharmacology, Fr13368 provides the norbornene-containing urea comparator needed to benchmark against adamantyl-urea inhibitors. The distinct lipophilic geometry, different metabolic stability profile, and potential for orthogonal target engagement (HSP90 vs. sEH) make this compound valuable for scaffold-hopping experiments [3]. Procurement enables side-by-side biophysical and biochemical profiling against adamantyl-urea reference compounds.

NMR Fragment Screening Assay Development

Fr13368, with its quantified weak binding affinity (Kd > 1,000 nM by 2D 1H-15N HSQC NMR), is an ideal calibrant for developing and optimizing NMR-based fragment screening assays against HSP90 and related chaperone proteins. The compound's solubility, defined stereochemistry, and known binding site enable its use as a reference ligand in competition-based NMR experiments (e.g., STD-NMR, WaterLOGSY, CPMG) for hit validation [2].

Application
Selection Property
Validation Focus
Crystallographic fragment screening
Crystallographically validated binding mode
PanDDA event map and resolution benchmarks
Structure-guided fragment elaboration
Weak affinity fragment hit (high ligand efficiency)
Fragment growing/linking feasibility from 7HBO pose
Bioisosteric scaffold comparison
Norbornene scaffold distinct from adamantyl ureas
Target engagement profile (HSP90α vs. sEH)
NMR fragment screening assay development
Defined stereochemistry and quantified weak binding
NMR assay consistency and Kd reproducibility
Quote Request

Request a Quote for N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.